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molecular formula C9H7NO4 B080856 (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid CAS No. 13610-49-6

(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Cat. No. B080856
M. Wt: 193.16 g/mol
InChI Key: PHIUXGVYFVAGTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06875780B2

Procedure details

Compound 76A was prepared analogously to compound 49A using 3H-benzooxazol-2-one. Yield was 89%. 400 MHz 1H NMR (CDCl3) δ 7.1-7.22 (m, 3H), 6.85 (d, 1H), 4.54 (s, 2H), 3.76 (s, 3H). Step 2. Preparation of (6-Chlorosulfonyl-2-oxo-benzooxazo-3-yl}-acetic acid methyl ester (Compound 76B)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(6-Chlorosulfonyl-2-oxo-benzooxazo-3-yl}-acetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Compound 76B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:16])[CH2:4][N:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)CC[C:6]1=[O:15].[O:17]1C2C=CC=CC=2NC1=O>>[O:17]=[C:6]1[N:5]([CH2:4][C:3]([OH:2])=[O:16])[C:14]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[O:15]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CN1C(CCC2=CC=CC=C12)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(NC2=C1C=CC=C2)=O
Step Three
Name
(6-Chlorosulfonyl-2-oxo-benzooxazo-3-yl}-acetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Compound 76B
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C1OC2=C(N1CC(=O)O)C=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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